



Application Notes and Protocols: Disodium Oxalate as a Chelating Agent in Analytical Chemistry

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Compound of Interest					
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Introduction

Disodium oxalate (Na₂C₂O₄) is the sodium salt of oxalic acid. It is a white, crystalline, odorless solid that serves as a versatile and crucial reagent in analytical chemistry.[1][2] Its primary utility stems from its role as a chelating agent and a primary standard in volumetric analysis.[3][4][5] [6][7][8] The oxalate dianion ($C_2O_4^{2-}$) is a bidentate ligand, capable of donating electron pairs from its two carboxylate groups to a central metal ion, forming stable chelate rings. This chelating property is fundamental to its applications in the separation and quantification of metal ions.

This document provides detailed application notes and experimental protocols for the use of disodium oxalate in key analytical procedures, including the standardization of potassium permanganate solutions, the determination of calcium in limestone, and the separation of rare earth elements.

Standardization of Potassium Permanganate

Disodium oxalate is a primary standard for the standardization of potassium permanganate (KMnO₄) solutions, a strong oxidizing agent widely used in redox titrations.[9][10] The reaction between permanganate and oxalate is carried out in an acidic medium, typically with sulfuric



acid.[9][10] The reaction is initially slow but is catalyzed by the Mn²⁺ ions produced during the titration, a phenomenon known as autocatalysis.[11]

Reaction:

 $5 \text{ Na}_2\text{C}_2\text{O}_4 + 2 \text{ KMnO}_4 + 8 \text{ H}_2\text{SO}_4 \rightarrow \text{K}_2\text{SO}_4 + 2 \text{ MnSO}_4 + 5 \text{ Na}_2\text{SO}_4 + 10 \text{ CO}_2 + 8 \text{ H}_2\text{O}_1[10]$ [11]

Experimental Protocol: Standardization of 0.1 N Potassium Permanganate

This protocol is based on established methods for the accurate determination of the concentration of a potassium permanganate solution.[9][10][11][12][13]

Materials:

- Disodium oxalate (analytical reagent grade, dried at 105-110°C)[10]
- Potassium permanganate solution (approx. 0.1 N)
- Sulfuric acid (H₂SO₄), concentrated
- Distilled or deionized water
- Erlenmeyer flasks (250 mL or 600 mL)[12][13]
- Burette (50 mL)
- Analytical balance
- Hot plate or water bath[12]
- Thermometer

Procedure:

 Preparation of Sulfuric Acid Solution: Prepare a diluted sulfuric acid solution (e.g., 1 M or 5+95 v/v) by slowly adding concentrated sulfuric acid to water.[11][13]



- Weighing the Standard: Accurately weigh about 0.25-0.30 g of dried disodium oxalate into a clean, dry 250 mL Erlenmeyer flask.[11]
- Dissolution: Add approximately 100 mL of distilled water and 60 mL of 1 M sulfuric acid to the flask to dissolve the sodium oxalate.[11]
- Heating: Gently heat the solution to 55-70°C.[11][12][13] It is crucial to maintain the temperature above 60°C throughout the titration to ensure a rapid reaction.[1]
- Titration:
 - Initially, add the potassium permanganate solution from the burette. The first few drops will decolorize slowly.[11]
 - Continue adding the titrant more rapidly as the reaction speeds up due to the formation of Mn²⁺.
 - As the endpoint approaches, add the permanganate dropwise until a faint, persistent pink
 color is observed for at least 30 seconds.[11][13]
- Replicates: Repeat the procedure at least two more times for concordant results.[10]

Calculation:

The normality (N) of the KMnO₄ solution can be calculated using the following formula:

 $N_KMnO_4 = (mass of Na_2C_2O_4 (g)) / (equivalent weight of Na_2C_2O_4 * volume of KMnO_4 (L))$

The equivalent weight of disodium oxalate is 67.00 g/eq.

Quantitative Data Summary



Parameter	Value	Reference
Molarity of KMnO ₄	~0.02 mol/L (0.1 N)	[12]
Mass of Na ₂ C ₂ O ₄	0.15 g - 0.3 g	[11][12][13]
Volume of Water	100 mL - 250 mL	[11][12][13]
Sulfuric Acid	Diluted (e.g., 1M or 5+95)	[11][13]
Initial Temperature	25-30°C (modified) or ~70°C	[11][13]
Titration Temperature	55-60°C or >60°C	[1][12]

Workflow Diagram



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Standardization of KMnO₄ Workflow

Determination of Calcium in Limestone

Disodium oxalate is employed in the gravimetric and volumetric determination of calcium. In the analysis of limestone (primarily calcium carbonate, CaCO₃), the calcium is first dissolved in acid. Then, it is precipitated as calcium oxalate (CaC₂O₄) by adding an oxalate source, such as ammonium oxalate or disodium oxalate, under controlled pH conditions.[14][15][16][17] The insoluble calcium oxalate is then filtered, washed, and can be either weighed (gravimetric analysis) or redissolved in sulfuric acid and titrated with a standardized potassium permanganate solution (volumetric analysis).[14][15]

Reactions:

• Dissolution: $CaCO_3(s) + 2 HCl(aq) \rightarrow Ca^{2+}(aq) + 2 Cl^{-}(aq) + H_2O(l) + CO_2(g)$



- Precipitation: $Ca^{2+}(aq) + C_2O_4^{2-}(aq) \rightarrow CaC_2O_4(s)$
- Titration: 5 CaC₂O₄(s) + 2 KMnO₄(aq) + 8 H₂SO₄(aq) → 5 CaSO₄(aq) + K₂SO₄(aq) + 2 MnSO₄(aq) + 10 CO₂(g) + 8 H₂O(l)

Experimental Protocol: Volumetric Determination of Calcium in Limestone

This protocol outlines the steps to determine the calcium content in a limestone sample.[14][15] [17]

Materials:

- Limestone sample (finely powdered)
- Hydrochloric acid (HCl), concentrated
- Ammonium oxalate ((NH₄)₂C₂O₄) solution (e.g., 5% w/v)
- Ammonia (NH₃) solution
- Methyl orange or methyl red indicator
- Standardized potassium permanganate solution (from Section 1)
- Sulfuric acid (H₂SO₄), diluted (1:1)
- Beakers, filter paper (ashless), funnel, burette, hot plate

Procedure:

- Sample Digestion:
 - Accurately weigh about 0.3-0.4 g of the dried limestone sample into a 250 mL beaker.[14]
 - Carefully add 10 mL of water followed by 10 mL of concentrated HCl. Cover with a watch glass to avoid spattering.[14][15]



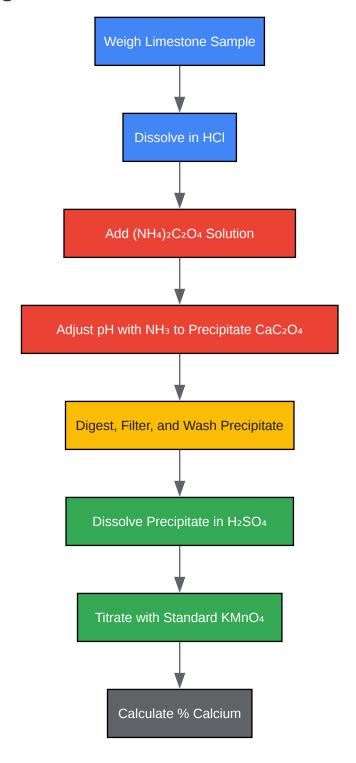
- Gently heat the mixture to dissolve the sample.
- Precipitation of Calcium Oxalate:
 - Dilute the solution to about 50 mL with distilled water and bring it to a boil.
 - Add 100 mL of hot 5% ammonium oxalate solution.[14]
 - Add a few drops of methyl orange indicator and heat the solution to near boiling.
 - Add ammonia solution dropwise while stirring until the solution turns yellow (pH ~4),
 indicating the precipitation of calcium oxalate.[14][17]
 - Allow the precipitate to digest by keeping the solution hot for about 30 minutes to an hour to ensure complete precipitation and formation of larger crystals.[14]
- Filtration and Washing:
 - Filter the precipitate through ashless filter paper.
 - Wash the precipitate with several portions of cold, dilute ammonium oxalate solution,
 followed by a small amount of cold water to remove excess oxalate.
- Titration:
 - Transfer the filter paper with the precipitate back to the original beaker.
 - Add about 100 mL of distilled water and 50 mL of 2 M sulfuric acid.[14]
 - Heat the solution to about 80°C to dissolve the calcium oxalate.[14]
 - Titrate the hot solution with the standardized potassium permanganate solution until a faint pink color persists.

Calculation:

The percentage of calcium in the limestone can be calculated based on the stoichiometry of the reaction between calcium oxalate and potassium permanganate.



Workflow Diagram



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Determination of Calcium in Limestone



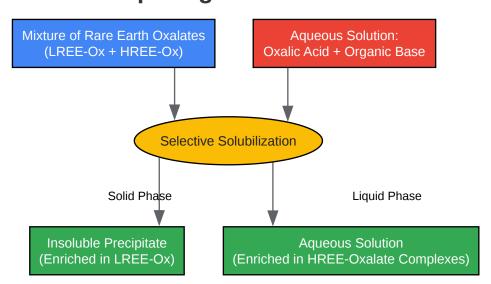
Separation of Rare Earth Elements (REEs)

The low solubility of rare earth oxalates is exploited for their separation from other metals and for group separation within the rare earth elements themselves.[18][19][20] The process, often termed oxalate precipitation, is a key step in the hydrometallurgical processing of rare earth ores and recycled materials.[21][22] The separation is based on the differential solubility of light rare earth element (LREE) oxalates and heavy rare earth element (HREE) oxalates in specific aqueous solutions.[21][22]

Application Note: Selective Solubilization for REE Separation

A method has been developed for the chemical separation of rare earth oxalates (CSEREOX) by selective solubilization.[18][19] This process involves using an aqueous solution containing oxalic acid and an organic base, such as 1-methylimidazole, to selectively dissolve certain rare earth oxalates while leaving others as a solid precipitate.[21] This allows for the separation of HREEs from LREEs, as the former tend to form more soluble complexes in this medium.[21] [22] This environmentally benign process operates at a neutral pH, minimizing the use of strong mineral acids.[18]

Logical Relationship Diagram



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Logic of REE Separation by Oxalate Solubilization



Stability of Metal-Oxalate Complexes

The effectiveness of disodium oxalate as a chelating agent is quantified by the stability constants (log K) of the metal-oxalate complexes formed. A higher stability constant indicates a more stable complex.[23][24] This information is critical for predicting the behavior of oxalate in solutions containing multiple metal ions.

Table of Stability Constants

The following table summarizes the stability constants for selected metal-oxalate complexes.

Metal Ion	log Kı	log K ₂	log K₃	Reference
Mn(II)	2.65	4.35	5.37	[25]
Fe(III)	-	-	-	[26]
Cu(II)	-	-	-	
Ni(II)	-	-	-	
Co(II)	-	-	-	
Zn(II)	-	-	-	
Al(III)	-	-	-	[26]
Ga(III)	-	-	-	[26]
In(III)	-	-	-	[26]
Cr(III)	-	-	-	[26]

Note: A comprehensive list of stability constants for all listed metals was not available in the provided search results. The table indicates the availability of data for these metal-oxalate complexes.

Conclusion

Disodium oxalate is an indispensable reagent in analytical chemistry, with significant applications as a primary standard, a precipitating agent, and a selective chelator. The



protocols and data presented here provide a framework for its effective use in the standardization of permanganate, the quantification of calcium, and the separation of rare earth elements. A thorough understanding of its chelating properties and the stability of the resulting metal complexes is essential for the development and optimization of analytical methods across various scientific and industrial fields.

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Methodological & Application





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